molecular formula C7H10F3NO3 B2656183 2,2,2-Trifluoroethyl morpholine-4-carboxylate CAS No. 923177-02-0

2,2,2-Trifluoroethyl morpholine-4-carboxylate

Cat. No. B2656183
CAS RN: 923177-02-0
M. Wt: 213.156
InChI Key: IXSSSPRZNUGFRT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl morpholine-4-carboxylate is a chemical compound with the molecular formula C7H10F3NO3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl morpholine-4-carboxylate is represented by the InChI code: 1S/C7H10F3NO3/c8-7(9,10)5-14-6(12)11-1-3-13-4-2-11/h1-5H2 . The molecular weight of this compound is 213.16 .


Physical And Chemical Properties Analysis

2,2,2-Trifluoroethyl morpholine-4-carboxylate is a liquid at room temperature . It has a molecular weight of 213.16 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis of DNA-PK Inhibitors

2,2,2-Trifluoroethyl morpholine-4-carboxylate derivatives have been utilized in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, which are crucial for DNA repair processes. An example is the development of an improved synthesis route for a key intermediate, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, used in producing the DNA-PK inhibitor 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441). This process showcases the compound's role in facilitating complex organic syntheses (Sonsoles Rodriguez Aristegui et al., 2006).

Organocatalysis

Morpholine derivatives, including those related to 2,2,2-Trifluoroethyl morpholine-4-carboxylate, have been employed as efficient catalysts in chemical transformations. For instance, morpholine trifluoroacetate was used as a catalyst in the direct C3 alkenylation of indoles with α,β-unsaturated aldehydes, highlighting its versatility in catalyzing organic reactions (Shi-Kai Xiang et al., 2011).

Development of Biodegradable Materials

The derivatives of 2,2,2-Trifluoroethyl morpholine-4-carboxylate have found applications in the synthesis of biodegradable polyesteramides. These materials, with protected pendant functional groups, were obtained through ring-opening copolymerization, demonstrating the compound's utility in creating environmentally friendly polymers (P. J. I. Veld et al., 1992).

Electrochemical Synthesis

An electrochemical method for the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols was developed to provide access to CF3-containing morpholines. This technique underlines the importance of 2,2,2-Trifluoroethyl morpholine-4-carboxylate derivatives in synthesizing functionally rich morpholine derivatives under mild conditions (Aurélie Claraz et al., 2020).

Corrosion Inhibition

Research has also explored the use of morpholine and piperazine-based derivatives as corrosion inhibitors for mild steel in acidic environments. These studies showcase the potential of 2,2,2-Trifluoroethyl morpholine-4-carboxylate derivatives in industrial applications, offering protection against corrosion and extending the lifespan of metal structures (N. Nnaji et al., 2017).

Safety and Hazards

The safety data sheet (MSDS) for 2,2,2-Trifluoroethyl morpholine-4-carboxylate is available from commercial suppliers . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2,2,2-trifluoroethyl morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c8-7(9,10)5-14-6(12)11-1-3-13-4-2-11/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSSSPRZNUGFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl morpholine-4-carboxylate

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